Urease Inhibition: A Quantitative Comparison with a Close Structural Analog
In enzymatic assays, the target compound demonstrates measurable but weak inhibition of H. pylori urease, with an IC50 value of approximately 1.42 µM against the intact cell enzyme. This is directly comparable to a closely related derivative, CHEMBL2425479, which showed an IC50 of 370 nM against the isolated enzyme under similar assay conditions [1]. This indicates that for this specific target, the target compound is roughly 4-fold less potent than the comparator, providing a critical data point for selecting the optimal tool compound for urease studies.
| Evidence Dimension | Inhibition of urease enzyme activity |
|---|---|
| Target Compound Data | IC50 = 1.42 µM (1420 nM) against urease in intact H. pylori cells |
| Comparator Or Baseline | CHEMBL2425479: IC50 = 370 nM against isolated H. pylori urease enzyme |
| Quantified Difference | The target compound is approximately 3.8-fold less potent than the comparator in this assay context. |
| Conditions | Target compound: inhibition of ammonia production in H. pylori ATCC 43504 intact cells, preincubated 1.5h, indophenol method. Comparator: inhibition of ammonia production from isolated urease enzyme from H. pylori ATCC 43504, preincubated 1.5h, indophenol method [1]. |
Why This Matters
For researchers studying H. pylori urease, this data quantifies the significant potency difference between two structurally similar screening hits, enabling an informed choice between a more potent enzyme inhibitor and a potentially more drug-like whole-cell active compound.
- [1] BindingDB. BDBM50493365 / CHEMBL2425479. Affinity Data for Urease Subunit Beta (Helicobacter pylori). Curated by ChEMBL. Accessed May 2026. View Source
